molecular formula C42H33B3O6 B11928659 [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid

Cat. No.: B11928659
M. Wt: 666.1 g/mol
InChI Key: JMQRJBCQEULTTG-UHFFFAOYSA-N
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Description

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid: is a complex boronic acid derivative known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by its multiple phenyl groups and boronic acid functionalities, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: The phenyl groups can undergo reduction reactions to form corresponding cyclohexyl derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex aromatic compounds.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and catalysis. The phenyl groups contribute to the compound’s stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a single phenyl group.

    Biphenylboronic acid: Contains two phenyl groups connected by a single bond.

    Triphenylboronic acid: Features three phenyl groups attached to a boronic acid moiety.

Uniqueness

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid is unique due to its highly conjugated structure with multiple phenyl groups, which enhances its electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity, such as advanced material synthesis and medicinal chemistry.

Properties

Molecular Formula

C42H33B3O6

Molecular Weight

666.1 g/mol

IUPAC Name

[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid

InChI

InChI=1S/C42H33B3O6/c46-43(47)40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(22-16-32)44(48)49)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(24-18-33)45(50)51/h1-27,46-51H

InChI Key

JMQRJBCQEULTTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)B(O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)B(O)O)(O)O

Origin of Product

United States

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